Valemetostat tosylate

DLBCL Epigenetics Hematological Malignancies

Valemetostat tosylate is a first-in-class, orally bioavailable dual EZH1/2 inhibitor that overcomes the compensatory EZH1 activity limiting EZH2-selective agents like tazemetostat and GSK126. With defined IC50 values (EZH1: 8.4–10.0 nM; EZH2: 2.5–6.0 nM) and potent cellular H3K27me3 inhibition (IC50 0.44 nM), it demonstrates superior anti-proliferative effects in DLBCL and HTLV-1-infected cell models. Clinically validated in Phase 2 trials (R/R PTCL ORR 43.7%; R/R ATL ORR 48%), it serves as the gold-standard positive control for screening next-generation PRC2-targeting compounds. Essential for dissecting resistance pathways inaccessible with EZH2-selective inhibitors.

Molecular Formula C33H42ClN3O7S
Molecular Weight 660.2 g/mol
CAS No. 1809336-93-3
Cat. No. B611629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValemetostat tosylate
CAS1809336-93-3
SynonymsValemetostat tosylayte;  Valemetostat;  DS-3201;  DS 3201;  DS3201;  DS-3201b
Molecular FormulaC33H42ClN3O7S
Molecular Weight660.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
InChIInChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1
InChIKeyJSBKGJUYSLVFPF-RRKMXGHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valemetostat Tosylate (DS-3201b) for Scientific Research & Preclinical Procurement


Valemetostat tosylate (CAS 1809336-93-3) is a first-in-class, orally bioavailable dual inhibitor of enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), representing a new generation of epigenetic therapeutics targeting the polycomb repressive complex 2 (PRC2) [1][2]. Unlike its closest analogs which selectively inhibit only EZH2, valemetostat's dual mechanism aims to overcome compensatory EZH1 activity, a known resistance pathway, offering a distinct pharmacological profile for research in hematological malignancies and beyond [3].

Why EZH2-Selective Inhibitors Like Tazemetostat Cannot Substitute for Valemetostat Tosylate


While several EZH2-selective inhibitors like tazemetostat and GSK126 are commercially available, substituting valemetostat tosylate for these compounds fails to replicate its distinct dual EZH1/2 inhibition profile and superior efficacy in key disease models [1]. Preclinical data directly demonstrate that valemetostat achieves greater anti-proliferative effects than tazemetostat in DLBCL cells and suppresses HTLV-1-infected cell proliferation more effectively than both GSK126 and tazemetostat [2][3]. This is mechanistically attributed to the ability of dual inhibition to avert ectopic EZH1/2 relocation on tumor suppressor genes, a phenomenon observed with EZH2-specific inhibitors that leads to incomplete target suppression [4].

Quantitative Evidence: Valemetostat Tosylate vs. Comparators in Key Assays


Superior Anti-Proliferative Effect of Valemetostat Tosylate Over EZH2-Selective Inhibitor Tazemetostat in DLBCL Cells

In a direct head-to-head comparison against tazemetostat (EPZ-6438), a clinically approved selective EZH2 inhibitor, valemetostat tosylate demonstrated a superior anti-proliferative effect against diffuse large B-cell lymphoma (DLBCL) cells [1]. RNA and ChIP-sequencing analyses revealed that while both inhibitors reduced global H3K27me3 levels, tazemetostat treatment resulted in ectopic EZH1/2 accumulation at several tumor suppressor gene loci, leading to only partial H3K27me3 reduction and incomplete gene reactivation. In contrast, valemetostat treatment depleted H3K27me3 and enhanced the activating H3K27Ac mark without inducing this ectopic enrichment, providing a mechanistic basis for its greater anti-tumor activity [1].

DLBCL Epigenetics Hematological Malignancies

Enhanced Suppression of HTLV-1-Infected Cell Proliferation by Valemetostat Tosylate Compared to EZH2-Selective Inhibitors

In a study using peripheral blood mononuclear cells from patients with HTLV-1-associated myelopathy (HAM-PBMCs), both EZH2-selective inhibitors (GSK126 and tazemetostat) and EZH1/2 dual inhibitors (OR-S1 and valemetostat) inhibited spontaneous cell proliferation in a concentration-dependent manner [1]. Crucially, the anti-proliferative effect was quantitatively greater with the EZH1/2 dual inhibitors [1]. This finding was further supported by the observation that EZH1/2 inhibitors also reduced the frequencies of Ki67+ CD4+ and CD8+ T cells, indicating a broader and more potent impact on proliferating cell populations compared to selective EZH2 inhibition [1].

HTLV-1 ATL HAM/TSP Epigenetics

High Objective Response Rate (ORR) of Valemetostat Tosylate Monotherapy in Relapsed/Refractory PTCL and ATL

In the pivotal global Phase 2 VALENTINE-PTCL01 trial (NCT04703192), valemetostat tosylate monotherapy (200 mg/day) achieved a centrally reviewed objective response rate (ORR) of 43.7% (95% CI, 34.6%-53.1%) in 119 efficacy-evaluable patients with relapsed/refractory (R/R) peripheral T-cell lymphoma (PTCL), including a complete response (CR) rate of 14.3% [1]. Within this population, the subtype of adult T-cell leukemia/lymphoma (ATL) showed a particularly high ORR of 48%, with a CR rate of 20% [2]. These response rates were durable, with a median duration of response (DOR) of 11.9 months [1].

PTCL ATL Clinical Trial Phase 2

High-Value Application Scenarios for Valemetostat Tosylate in Research and Development


Investigating Resistance Mechanisms to EZH2-Selective Inhibition

Valemetostat tosylate is an essential tool for dissecting resistance pathways associated with selective EZH2 inhibition. As evidenced by RNA/ChIP-seq data, treatment with EZH2-selective inhibitors like tazemetostat leads to compensatory ectopic enrichment of EZH1/2 at tumor suppressor gene loci, limiting their therapeutic efficacy [1]. Researchers can use valemetostat to demonstrate that dual EZH1/2 inhibition averts this artifact, providing a powerful model to study and overcome acquired resistance in DLBCL and other cancers [1].

Preclinical Development of Therapies for HTLV-1-Associated Diseases

Given its superior suppression of HTLV-1-infected cell proliferation compared to EZH2-selective inhibitors in HAM-PBMC models, valemetostat tosylate is a prime candidate for preclinical research into HTLV-1-associated myelopathy (HAM/TSP) and adult T-cell leukemia/lymphoma (ATL) [2]. Its ability to reduce both proviral load and hyperimmune responses positions it as a key reference compound for validating novel therapeutic hypotheses and combination strategies in these orphan diseases [2].

Benchmarking Next-Generation PRC2-Targeting Compounds

As a clinically validated, first-in-class dual EZH1/2 inhibitor with robust Phase 2 efficacy data in R/R PTCL (ORR 43.7%) and R/R ATL (ORR 48%), valemetostat tosylate serves as the gold-standard positive control for screening and benchmarking next-generation PRC2-targeting compounds [3]. Its well-characterized pharmacodynamic profile, including defined IC50 values against EZH1 (8.4-10.0 nM) and EZH2 (2.5-6.0 nM) and cellular H3K27me3 inhibition (IC50 0.44 nM), provides a rigorous comparative baseline for evaluating the potency and selectivity of new chemical entities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valemetostat tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.